![molecular formula C10H13NO3S B2885900 Ethyl 5-acetamido-3-methylthiophene-2-carboxylate CAS No. 353461-19-5](/img/structure/B2885900.png)
Ethyl 5-acetamido-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 5-acetamido-3-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C10H13NO3S . It has an average mass of 227.280 Da and a monoisotopic mass of 227.061615 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of thiophene derivatives, such as Ethyl 5-acetamido-3-methylthiophene-2-carboxylate, often involves the Gewald synthesis . This process involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The resulting aminothiophene derivatives are then further evaluated for their in vitro biological potentials .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 5-acetamido-3-methylthiophene-2-carboxylate are not explicitly mentioned in the literature, thiophene derivatives are known to be involved in a variety of chemical reactions. For instance, they can undergo reactions involving the breakage and formation of O–H and O–D bonds during the rate-determining step .Scientific Research Applications
Anti-Microbial Activity
Thiophene derivatives, including Ethyl 5-acetamido-3-methylthiophene-2-carboxylate, have been found to exhibit significant anti-microbial activity . For instance, certain compounds have shown potent antibacterial effects against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi . They also displayed excellent antifungal activity against Candida albicans and Aspergillus niger .
Anti-Oxidant Activity
These compounds have also been evaluated for their antioxidant activity . Some of them exhibited excellent antioxidant activity when compared with ascorbic acid, a standard drug .
Anti-Corrosion Activity
Thiophene derivatives have been studied for their anticorrosion properties . Certain compounds showed high anticorrosion efficiency, making them potentially useful in industries that require corrosion-resistant materials .
Anti-Cancer Activity
Research has shown that some thiophene derivatives can exhibit cytotoxic activity against human lung cancer cell lines . This suggests potential applications in the development of new anti-cancer drugs .
Synthesis of New Compounds
Ethyl 5-acetamido-3-methylthiophene-2-carboxylate can be used in the synthesis of new thiophene analogs . These new compounds can then be evaluated for various biological activities, expanding the range of potential applications .
Material Science Applications
Thiophene and its derivatives have diverse applications in material science . Their unique chemical properties make them attractive for use in the development of new materials .
Future Directions
The future directions for research on Ethyl 5-acetamido-3-methylthiophene-2-carboxylate and similar compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. Given the interest in thiophene derivatives for their diverse biological effects , there is potential for future research to uncover new applications for these compounds in medicinal chemistry and other fields.
properties
IUPAC Name |
ethyl 5-acetamido-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-4-14-10(13)9-6(2)5-8(15-9)11-7(3)12/h5H,4H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZQOTACSUUEAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-acetamido-3-methylthiophene-2-carboxylate |
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